Eddp-D3 perchlorate is a deuterated form of the compound Eddp, which is a significant metabolite of methadone, a synthetic opioid widely used for pain management and in the treatment of opioid dependency. The chemical formula for Eddp-D3 perchlorate is with a molecular weight of approximately 380.88 g/mol. The incorporation of deuterium atoms enhances its stability and makes it useful as an internal standard in analytical chemistry, particularly in mass spectrometry applications.
EDDP-D3 perchlorate itself does not possess a specific mechanism of action. Its role lies in facilitating the accurate measurement of methadone or its metabolites in biological samples. The deuterium labeling in EDDP-D3 perchlorate allows for easy differentiation from the analyte in the mass spectrometer, ensuring precise quantification [].
EDDP-D3 Perchlorate finds its most common application as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. LC-MS is a powerful analytical technique used to identify and quantify various compounds in a sample. An internal standard is a known compound added to the sample before analysis. It helps to account for variations that might occur during sample preparation and instrument operation [].
These variations can include:
By comparing the signal of the target compound to the signal of the internal standard, researchers can obtain more accurate and reproducible quantitative data []. The "D3" portion of the EDDP-D3 Perchlorate molecule refers to the presence of three deuterium atoms, a stable isotope of hydrogen. This slight modification ensures the internal standard has a nearly identical chemical structure to the target compound but with a slightly different mass. This allows for better separation and identification during mass spectrometry analysis [].
EDDP-D3 Perchlorate is particularly useful in research related to opioids and other psychoactive substances. These compounds are often present in biological samples at very low concentrations. EDDP-D3 Perchlorate's high sensitivity and specificity in LC-MS analysis make it ideal for detecting and quantifying these trace levels [].
This application is crucial in various research areas, including:
While EDDP-D3 Perchlorate is primarily used in opioid research, its applications extend to other scientific fields. Its role as an internal standard can be valuable in analyzing various biological samples, including:
The specific products formed from these reactions depend on the conditions and reagents used, allowing for a range of derivatives to be synthesized .
Eddp-D3 perchlorate plays a crucial role in the metabolism of methadone. It interacts with key enzymes such as CYP3A4 and CYP2B6, which are responsible for the N-demethylation of methadone, facilitating its conversion into this metabolite. This interaction is essential for the biotransformation and elimination of methadone from the body . Additionally, Eddp-D3 perchlorate influences cellular processes related to drug metabolism and can alter gene expression associated with detoxification enzymes.
The synthesis of Eddp-D3 perchlorate involves incorporating deuterium into the Eddp molecule. This is typically achieved by reacting methadone with deuterated reagents under controlled conditions. Industrial production methods focus on large-scale synthesis using automated systems to ensure consistency and purity. High-performance liquid chromatography is often employed for purification to achieve the desired product quality .
Eddp-D3 perchlorate serves multiple applications:
Its unique properties make it essential for reliable analytical measurements in various scientific fields .
Studies have shown that Eddp-D3 perchlorate significantly affects drug metabolism pathways. Its interaction with enzymes involved in methadone metabolism provides insights into how modifications at the molecular level can influence pharmacokinetics. Understanding these interactions is crucial for developing better therapeutic strategies for managing opioid dependency .
Several compounds share similarities with Eddp-D3 perchlorate:
Compound Name | Description | Unique Features |
---|---|---|
Eddp | Non-deuterated form of Eddp-D3 | Major metabolite of methadone |
Methadone | Parent compound from which Eddp and Eddp-D3 are derived | Used medically as an analgesic |
Eddp perchlorate | Perchlorate salt form of non-deuterated Eddp | Lacks deuterium, less stable |
Eddp-D3 perchlorate's uniqueness lies in its incorporation of deuterium, which enhances its stability and reliability as an internal standard compared to its non-deuterated counterparts .
Liquid chromatography-tandem mass spectrometry utilizing multiple reaction monitoring represents the predominant analytical approach for 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine-D3 perchlorate quantification in biological matrices [1] [2] [3]. The optimization of multiple reaction monitoring transitions constitutes a fundamental aspect of method development, requiring systematic evaluation of precursor and product ion pairs to achieve optimal sensitivity and selectivity.
The deuterated internal standard 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine-D3 perchlorate demonstrates characteristic fragmentation patterns under electrospray ionization conditions. Primary multiple reaction monitoring transitions have been established at mass-to-charge ratios of 282.05 → 235.25 and 281.2 → 234.2, with collision energies optimized between 25-42 volts depending on the specific instrumental configuration [1] [2] [3]. Declustering potential optimization typically ranges from 25-56 volts, with higher values employed for dynamic multiple reaction monitoring applications to enhance sensitivity [3].
Dynamic multiple reaction monitoring methodology has demonstrated superior performance compared to conventional multiple reaction monitoring approaches, providing approximately three-fold enhancement in method sensitivity [3]. In dynamic multiple reaction monitoring configurations, the mass spectrometer monitors transitions only for compounds eluting at specific retention times, reducing the number of concurrent transitions and permitting extended dwell times for enhanced signal acquisition [3].
Collision energy optimization studies have revealed optimal fragmentation efficiency at energies between 25-35 volts for most biological matrices [1] [4]. The primary fragmentation pathway involves loss of ethyl and methyl groups from the quaternary nitrogen center, producing the characteristic product ion at mass-to-charge ratio 234 [3] [4]. Secondary transitions at mass-to-charge ratios 281.2 → 249 and 282.05 → 235.25 provide confirmatory identification and quantitative backup in cases of interference [1] [3].
Matrix effects represent a critical consideration in 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine-D3 perchlorate analysis, as endogenous biological components can significantly influence ionization efficiency and analytical accuracy [3] [5] [6]. Comprehensive matrix effect evaluation employs the post-extraction spiking methodology established by Matuszewski and colleagues, comparing analyte responses in blank matrix extracts versus neat solution preparations [5].
Matrix effect studies across diverse biological matrices have revealed variable suppression and enhancement effects. In urine matrices, matrix effects typically range from negative ten percent to positive fifteen percent, indicating mild suppression to slight enhancement depending on sample complexity [3] [7]. Plasma matrices demonstrate similar variability, with matrix effects ranging from negative fifteen percent to positive ten percent [8]. Whole blood matrices exhibit more pronounced suppression effects, ranging from negative twenty percent to positive five percent [9].
Hair and nail matrices present unique challenges due to their complex lipid and protein compositions. Matrix effects in hair samples range from negative eleven percent to positive eight percent at low quality control concentrations, with slightly higher variability at elevated concentrations reaching negative seventeen percent to positive sixteen percent [3]. Recovery studies in hair matrices demonstrate excellent extraction efficiency, with values between 92-99 percent at high quality control concentrations and relative standard deviations below six percent [3].
The deuterated internal standard 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine-D3 perchlorate provides effective matrix effect compensation due to its structural similarity to the unlabeled analyte. Internal standard-normalized matrix factors typically approach unity, indicating successful compensation for ionization variability [5] [8]. Process efficiency calculations, combining matrix effects and recovery, generally exceed eighty percent across all validated biological matrices [3] [5].
Paper spray ionization mass spectrometry has emerged as a transformative analytical technique for 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine-D3 perchlorate analysis, offering unprecedented workflow simplification and enhanced throughput capabilities [10] [11] [9] [12]. The methodology eliminates traditional sample preparation requirements, enabling direct analysis from paper substrates with minimal solvent consumption and reduced biohazardous waste generation [10] [12].
Workflow robustness studies have demonstrated exceptional performance across extended analytical sequences. Validation studies involving ten consecutive sample plates have shown excellent quantitative stability, with accuracy and precision maintained within acceptable limits throughout extended operational periods [9]. The simplified workflow requires only sample spotting onto paper cartridges, solvent application, and voltage activation for electrospray generation [10] [11].
The Thermo Scientific VeriSpray Paper Spray Ion Source with automated plate loader has demonstrated particular utility for high-throughput applications [9]. Robustness evaluation across diverse biological matrices including whole blood and urine has confirmed consistent analytical performance with minimal carry-over between samples [9] [12]. Analysis time per sample ranges from 60 seconds to 2.5 minutes, representing a five to ten-fold improvement compared to conventional liquid chromatography-tandem mass spectrometry methodologies [10] [11] [12].
Temperature and humidity stability studies have confirmed robust performance under typical laboratory conditions. Paper substrate integrity remains stable for extended periods when stored appropriately, with dried samples demonstrating stability for weeks without significant analyte degradation [12]. The elimination of chromatographic separation reduces instrumental complexity and maintenance requirements while maintaining analytical specificity through mass spectrometric detection [10] [11].
Lower limits of quantification achievement in paper spray ionization mass spectrometry applications has reached clinically relevant concentrations for 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine-D3 perchlorate analysis. Validated methods have demonstrated lower limits of quantification of 3.5 nanograms per milliliter in both whole blood and urine matrices [9], comparable to established liquid chromatography-tandem mass spectrometry methodologies.
Linear dynamic ranges typically extend from the lower limit of quantification to 100 nanograms per milliliter, encompassing clinically relevant concentration ranges for therapeutic drug monitoring and forensic applications [9] [12]. Calibration curve linearity exceeds correlation coefficient values of 0.995 across all validated concentration ranges, with acceptable accuracy and precision at the lower limit of quantification [9] [12].
Matrix-specific optimization has revealed differential sensitivity performance across biological fluid types. Whole blood matrices require careful consideration of hematocrit effects and protein binding interactions, while urine matrices benefit from reduced complexity and enhanced analyte recovery [9] [12]. Sample volume requirements remain minimal, typically requiring less than five microliters of biological fluid for complete analysis [12].
Quality control sample performance at the lower limit of quantification demonstrates coefficient of variation values below fifteen percent, meeting regulatory acceptance criteria for bioanalytical method validation [9]. Inter-day and intra-day precision studies confirm method reliability across multiple analytical sessions, with accuracy typically maintained within eighty-five to one hundred fifteen percent of nominal concentrations [9] [12].
Gas chromatography-mass spectrometry analysis of 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine-D3 perchlorate requires careful consideration of thermal degradation artifacts that can compromise analytical accuracy [13] [8]. Thermal conversion of methadone to 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine during gas chromatographic analysis represents a well-documented interference that necessitates method-specific precautions [13].
Injector port temperature optimization studies have revealed critical temperature thresholds for artifact formation. Temperatures exceeding 260 degrees Celsius induce significant thermal conversion of methadone to 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, with conversion rates increasing proportionally with methadone concentrations above 10,000 nanograms per milliliter [13]. Reduction of injector port temperatures to 180 degrees Celsius substantially reduces artifact formation, though complete elimination may not be achievable [13].
Derivatization protocols for gas chromatography-mass spectrometry analysis must account for potential interference from thermal conversion products. The use of 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine-D3 perchlorate as internal standard provides partial compensation for thermal effects, as the deuterated analog undergoes similar thermal processes as the unlabeled compound [13] [8]. Selected ion monitoring acquisition protocols have been optimized to minimize interference while maintaining adequate sensitivity for quantitative analysis [8].
Alternative analytical approaches including high-performance liquid chromatography, capillary electrophoresis, and liquid chromatography-mass spectrometry have been recommended when thermal artifact formation presents analytical challenges [13]. These methodologies operate under ambient temperature conditions, eliminating thermal conversion pathways while maintaining analytical sensitivity and specificity requirements [13] [8].
Chiral separation of 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine-D3 perchlorate enantiomers requires specialized stationary phases capable of distinguishing stereochemical differences in the pyrrolidine ring system [14] [15] [16]. Alpha-1-acid glycoprotein-based chiral stationary phases have demonstrated particular utility for enantiomeric separation, providing resolution factors exceeding 1.15 for 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine enantiomers [16].
Mobile phase optimization for chiral separations typically employs acetonitrile and ammonium acetate buffer systems in ratios of 18:82 volume per volume, with pH adjusted to 7.0 for optimal protein-analyte interactions [16]. Flow rates of 0.9 milliliters per minute and column temperatures of 25 degrees Celsius provide optimal resolution while maintaining reasonable analysis times of approximately fifteen minutes [16].
Resolution factors for 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine enantiomers on alpha-1-acid glycoprotein stationary phases achieve values of 1.17, providing baseline separation suitable for quantitative analysis [16]. Lower limits of quantification of 0.5 nanograms per milliliter per enantiomer have been achieved in saliva matrices, enabling therapeutic drug monitoring applications [16].
Alternative chiral stationary phases including Chirobiotic V2 columns have demonstrated utility for related methadone enantiomer separations with resolution factors of 1.30 [17]. Cellulose-based and cyclodextrin-based chiral stationary phases provide additional selectivity options, though mobile phase compatibility with electrospray ionization may require optimization to minimize contamination and maintain ionization efficiency [15] [17].